3-hidroxi-1H-pirazol-4-carboxilato de etilo

Descripción general

Descripción

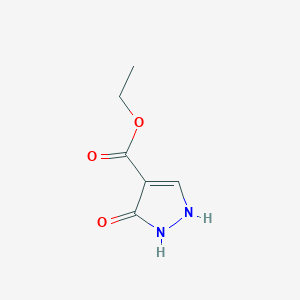

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O3 . It has a molecular weight of 156.14 g/mol .

Synthesis Analysis

The synthesis of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate involves a two-step process via enaminone-type reagents or key intermediates . The Sonogashira coupling of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates gives the corresponding ortho-alkynyl esters, which can be transformed into different pyrazole-containing annulated systems .Molecular Structure Analysis

The InChI code for ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is 1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) . The canonical SMILES structure is CCOC(=O)C1=CNNC1=O .Chemical Reactions Analysis

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .Physical and Chemical Properties Analysis

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a solid substance . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Inhibidor de la dihidroorotato deshidrogenasa de Plasmodium falciparum

La evaluación in silico de varios regioisómeros de 5- y 3-hidroxi-sustituidos alquilo 1-aril-1H-pirazol-4-carboxilatos, incluidos el 3-hidroxi-1H-pirazol-4-carboxilato de etilo y el 5-hidroxi-1h-pirazol-4-carboxilato de etilo, produjo resultados prometedores con respecto a su unión en el sitio activo de la dihidroorotato deshidrogenasa de Plasmodium falciparum (PfDHODH) . Esto sugiere que estos compuestos podrían ser inhibidores potenciales de PfDHODH, que es una enzima clave en la vía de biosíntesis de pirimidinas de novo de Plasmodium falciparum, el parásito que causa la malaria .

Intermedio de síntesis orgánica

El 1H-pirazol-4-carboxilato de etilo, que es estructuralmente similar a los compuestos en cuestión, se utiliza en la preparación de derivados de ácido isoxazol-4-carboxílico e isoxazol-3,5-dicarboxamidas . Esto sugiere que el this compound y el 5-hidroxi-1h-pirazol-4-carboxilato de etilo también podrían servir como intermediarios en la síntesis orgánica .

Marcos versátiles en medicina y agricultura

Los pirazoles, que incluyen el this compound y el 5-hidroxi-1h-pirazol-4-carboxilato de etilo, poseen un estatus privilegiado como marcos versátiles en diversos sectores de la industria química, incluida la medicina y la agricultura . Han sido ampliamente destacados por sus diversas actividades biológicas, que abarcan funciones como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos .

Síntesis de derivados de pirazol

Los compuestos pueden utilizarse en la síntesis de derivados de pirazol. Por ejemplo, la síntesis de 5-hidroxi-1H-pirazoles se llevó a cabo utilizando el protocolo de la literatura que comprende la transaminación catalizada por ácidos de malonato de dietilo [(dimetilamino)metileno] con arilhidrazinas seguida de la ciclación catalizada por bases de las hidrazonas intermedias .

Desarrollo de nuevos métodos sintéticos

Los compuestos también pueden utilizarse en el desarrollo de nuevos métodos sintéticos. Para la síntesis de isómeros de metil 1-aril-3-hidroxi-1H-pirazol-4-carboxilatos, se desarrolló una nueva síntesis de dos pasos. Comprende la acilación de hidrazinas con cloruro de metilmalonilo seguida de la ciclación de las hidrazinas con tert-butoxi-bis(dimetilamino)metano .

Posibles agentes anticancerígenos

Se han sintetizado y estudiado derivados de pirazol por sus posibles propiedades anticancerígenas . Dada la similitud estructural, el this compound y el 5-hidroxi-1h-pirazol-4-carboxilato de etilo también podrían explorarse por sus posibles actividades anticancerígenas .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate has potential applications in the synthesis of condensed pyrazoles by Pd-Catalysed Cross-Coupling Reactions . It can also be used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides, indicating its potential use in organic synthesis .

Mecanismo De Acción

Target of Action

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, also known as ethyl 5-hydroxy-1H-pyrazole-4-carboxylate, is a pyrazole derivative . Pyrazoles are known to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets due to their versatile frameworks . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may affect multiple pathways .

Result of Action

Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. For instance, storage conditions can affect the stability of the compound .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

ethyl 3-oxo-1,2-dihydropyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFXDPZWCVXNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286038 | |

| Record name | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-53-8 | |

| Record name | Ethyl 2,3-dihydro-3-oxo-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7251-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypyrazole-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octane-2,4-dione](/img/structure/B1630462.png)

![(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1630465.png)